molecular formula C16H23N3S B2819121 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol CAS No. 777879-33-1

5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2819121
CAS No.: 777879-33-1
M. Wt: 289.44
InChI Key: KTTHSBRNIUQNBI-UHFFFAOYSA-N
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Description

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfur atom at position 3, an adamantylmethyl group at position 5, and an allyl group at position 4 (Figure 1). This compound has drawn interest in medicinal chemistry due to the pharmacological versatility of 1,2,4-triazole-3-thiol derivatives, including antimicrobial, antifungal, and enzyme inhibitory activities .

Properties

IUPAC Name

3-(1-adamantylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c1-2-3-19-14(17-18-15(19)20)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2,11-13H,1,3-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHSBRNIUQNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of adamantylmethyl halides with triazole derivatives under specific conditions. One common method includes the use of adamantylmethyl bromide and 4-allyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol

The synthesis of this compound typically involves the reaction of adamantylmethyl derivatives with 4-allyl-4H-1,2,4-triazole-3-thiol. The method has been optimized to enhance yield and reduce reaction time. A notable synthesis method employs a one-pot two-step process that results in higher product yields and reduced solvent usage compared to traditional methods .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Specifically, the compound has shown promising results against various bacterial strains, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Escherichia coli

In studies, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) that suggest efficacy comparable to established antibiotics like isoniazid and levofloxacin . The N-allyl derivative of triazole compounds was particularly noted for its broad-spectrum antibacterial activity.

Antifungal Properties

In addition to antibacterial effects, triazole derivatives have been investigated for their antifungal activities. The incorporation of the adamantyl group is believed to enhance the lipophilicity of the compound, potentially improving its ability to penetrate fungal cell membranes and exert antifungal effects.

Case Study 1: Antimycobacterial Activity

A study highlighted the antimycobacterial activity of N-allyl derivatives against Mycobacterium tuberculosis. The compound displayed significant activity against both drug-resistant and drug-susceptible strains, with MIC values indicating superior efficacy compared to traditional treatments . This suggests potential for development in tuberculosis therapies.

Case Study 2: Synthesis Efficiency

Another research effort focused on optimizing the synthesis process for triazole derivatives. The new one-pot method allowed for a reduction in reaction time from several hours to under six hours while maintaining high yields. This efficiency is crucial for scaling production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Adamantane-Containing Triazole-3-thiol Derivatives

(a) 5-(Adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives
  • Structure: Adamantane directly attached to the triazole ring at position 5, with an amino group at position 4 .
  • Activity: Demonstrated antifungal and antibacterial properties, though specific MIC values are unreported.
  • Synthesis : Prepared via condensation reactions with aromatic aldehydes, yielding Schiff base derivatives with >70% purity confirmed by chromatography .
(b) 5-(1-Adamantylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
  • Structure : Cyclopropyl substituent at position 4 instead of allyl .
  • Activity: Limited data available, but cyclopropyl groups are known to improve metabolic stability compared to allyl groups in drug design .
Comparative Analysis
Compound Substituents (Position 4/5) Key Biological Activity Metabolic Stability
Target Compound Allyl/Adamantylmethyl Under investigation Moderate (allyl)
5-(Adamantan-1-yl)-4-amino Amino/Adamantane Antifungal, antibacterial High (adamantane)
4-cyclopropyl analog Cyclopropyl/Adamantylmethyl Unknown High (cyclopropyl)

Allyl-Substituted Triazole-3-thiol Derivatives

(a) 4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • Structure : Ethoxyphenyl group at position 5 .
  • Activity: No specific activity reported, but ethoxyphenyl may confer antioxidant properties akin to other phenolic derivatives .
(b) 4-Allyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol
  • Structure : m-Tolyl (methylphenyl) group at position 5 .
  • Activity : Used in early drug discovery for structural diversification; methyl groups may enhance hydrophobicity .
Comparative Analysis
Compound Position 5 Substituent Key Feature Potential Application
Target Compound Adamantylmethyl High lipophilicity CNS-targeted therapies
5-(2-ethoxyphenyl) derivative Ethoxyphenyl Antioxidant potential Oxidative stress
5-m-tolyl derivative Methylphenyl Enhanced hydrophobicity Antimicrobial agents

Non-Adamantane Triazole-3-thiol Derivatives

(a) 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol
  • Structure : Bromofuran at position 5, methyl at position 4 .
(b) 5-(6-Chloropyridin-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol
  • Structure : Chloropyridinylmethyl at position 5, phenyl at position 4 .
  • Activity : Moderate antibacterial activity (MIC = 8–64 µg/mL against S. aureus and E. coli) .
Comparative Analysis
Compound Substituents (Position 4/5) Enzyme Inhibition (IC50) Antibacterial Activity
Target Compound Allyl/Adamantylmethyl Not tested Under investigation
5-Bromofuran derivative Methyl/Bromofuran 1.63–17.68 nM (AChE) None reported
5-Chloropyridinyl derivative Phenyl/Chloropyridinyl None reported MIC = 8–64 µg/mL

Research Findings and Data Tables

Enzymatic Inhibition Profiles

Compound AChE IC50 (nM) BChE IC50 (nM) Reference
5-(5-Bromofuran-2-yl)-4-methyl 1.63–17.68 8.71–84.02
Target Compound Pending Pending

Antimicrobial Activity

Compound MIC (µg/mL) S. aureus MIC (µg/mL) E. coli
5-Chloropyridinyl derivative 16–32 32–64
Target Compound Under investigation Under investigation

Antioxidant Activity (DPPH Radical Scavenging)

Compound % Inhibition at 100 µM
5-(5-Methylpyrazol-3-yl) 45–60%
Target Compound Not tested

Biological Activity

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological profiles, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3S, with a molecular weight of 289.44 g/mol. The structure features a triazole ring that is known for its role in various biological activities.

1. Antifungal Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit notable antifungal properties. In vitro studies have shown that compounds similar to this compound possess significant antifungal activity against various strains of fungi. For example, studies have demonstrated that triazole derivatives can inhibit the growth of Candida albicans and Aspergillus niger at low concentrations .

2. Antibacterial Activity

The antibacterial potential of triazole compounds has been extensively documented. In particular, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus3.125
This compoundE. coli2.96

3. Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been explored. Compounds in this class can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Specific studies have suggested that modifications in the alkyl chains of triazoles can enhance their selectivity towards COX-1 over COX-2, making them potential candidates for anti-inflammatory drug development .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of triazole compounds evaluated their biological activities against specific pathogens. The synthesized compounds were tested for antifungal and antibacterial properties, revealing that certain modifications significantly improved their efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. These computational analyses support the observed biological activities by demonstrating favorable interactions at the molecular level .

Q & A

What are the established synthetic routes for 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol, and how is structural confirmation achieved?

Basic Research Question
The synthesis typically involves cyclization of adamantane-containing precursors with allyl hydrazine derivatives. A common method includes reacting 1-adamantylmethyl isothiocyanate with allyl hydrazine under basic conditions (e.g., KOH/ethanol) at 60–100°C, followed by cyclization . Structural confirmation employs:

  • Chromatography-mass spectrometry (GC-MS) : To verify molecular ion peaks against theoretical masses (e.g., ±2.4 kcal/mol deviation in atomization energies, as per DFT benchmarks) .
  • NMR/IR spectroscopy : For functional group identification (e.g., thiol S-H stretch at ~2500 cm⁻¹ in IR; adamantane C-H coupling in ¹H NMR) .
  • Elemental analysis : To validate C, H, N, S composition within ±0.3% error .

How can density-functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?

Advanced Research Question
DFT methods, such as the B3LYP hybrid functional, are used to calculate:

  • HOMO-LUMO gaps : To assess charge-transfer potential (e.g., using 6-31G(d) basis sets for adamantane’s rigid framework) .
  • Thermochemical accuracy : Atomization energies and ionization potentials can be modeled with <3 kcal/mol deviation using exact-exchange terms .
  • Reactivity descriptors : Local softness/hardness indices derived from electron density gradients predict sites for electrophilic/nucleophilic attacks (e.g., thiol group reactivity) .
    Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine functional choices .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require:

  • Standardized assay conditions : Control variables like solvent (DMSO concentration ≤1%), microbial strain (ATCC standards), and incubation time .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., allyl vs. aryl groups) using molecular docking (e.g., AutoDock Vina) against targets like lanosterol 14α-demethylase (PDB: 3LD6) .
  • Metabolic stability tests : Assess thiol oxidation to disulfides via HPLC-MS, which may explain reduced activity in certain media .

What are the challenges in functionalizing the adamantane moiety, and how can they be mitigated?

Advanced Research Question
The adamantane group’s steric bulk and low solubility pose challenges:

  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility during reactions .
  • Catalyst selection : Employ Pd-catalyzed cross-coupling for C-H functionalization (e.g., Suzuki-Miyaura with adamantane-boronic esters) .
  • Purification : Recrystallization from isopropanol/hexane mixtures improves yield of pure derivatives (>95% by HPLC) .

What methodological steps ensure high-purity synthesis of this compound for pharmacological studies?

Basic Research Question
Critical steps include:

  • Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation .
  • Post-synthesis purification : Column chromatography (silica gel, gradient elution) followed by recrystallization .
  • Purity validation :
    • HPLC-DAD : Purity ≥98% with retention time consistency (±0.1 min) .
    • Mass spectrometry : Confirm absence of byproducts (e.g., disulfides or uncyclized precursors) .

How can researchers optimize reaction conditions to minimize byproducts in triazole ring formation?

Advanced Research Question
Key optimizations include:

  • Temperature control : Maintain 80–90°C to prevent thiol oxidation while ensuring cyclization .
  • Catalytic additives : Use KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • In situ monitoring : ReactIR or inline NMR to detect intermediates (e.g., hydrazine-carbothioamide) and adjust stoichiometry .

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